![molecular formula C17H21N3O2 B7548270 N-(4-ethoxybenzyl)-2-ethyl-4-methylpyrimidine-5-carboxamide](/img/structure/B7548270.png)
N-(4-ethoxybenzyl)-2-ethyl-4-methylpyrimidine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethoxybenzyl)-2-ethyl-4-methylpyrimidine-5-carboxamide, also known as EMA401, is a small molecule drug that has been studied for its potential use in treating chronic pain. EMA401 is a selective antagonist of the angiotensin II type 2 receptor (AT2R), which is involved in pain signaling pathways in the body. In
Mecanismo De Acción
N-(4-ethoxybenzyl)-2-ethyl-4-methylpyrimidine-5-carboxamide works by selectively blocking the AT2R, which is involved in pain signaling pathways in the body. By blocking the AT2R, this compound reduces the activity of pain-sensing neurons, which can reduce the sensation of pain.
Biochemical and Physiological Effects:
This compound has been shown to reduce pain in preclinical studies. In addition, this compound has been shown to have a good safety profile, with no significant adverse effects observed in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(4-ethoxybenzyl)-2-ethyl-4-methylpyrimidine-5-carboxamide is that it has shown promise in preclinical studies as a potential treatment for neuropathic pain. However, one limitation is that further studies are needed to determine the optimal dose and dosing regimen for this compound.
Direcciones Futuras
There are several future directions for research on N-(4-ethoxybenzyl)-2-ethyl-4-methylpyrimidine-5-carboxamide. One area of research could focus on optimizing the dose and dosing regimen for this compound in order to maximize its efficacy and minimize any potential side effects. Another area of research could focus on identifying biomarkers that could be used to predict which patients are most likely to respond to treatment with this compound. Finally, further studies are needed to determine the long-term safety and efficacy of this compound in humans.
Métodos De Síntesis
The synthesis of N-(4-ethoxybenzyl)-2-ethyl-4-methylpyrimidine-5-carboxamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the reaction of 4-ethoxybenzylamine with 2-ethyl-4-methylpyrimidine-5-carboxylic acid to form the corresponding amide. The amide is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with 4-ethoxybenzyl alcohol to form the final product, this compound.
Aplicaciones Científicas De Investigación
N-(4-ethoxybenzyl)-2-ethyl-4-methylpyrimidine-5-carboxamide has been studied for its potential use in treating chronic pain, particularly neuropathic pain. Neuropathic pain is a type of chronic pain that is caused by damage or dysfunction of the nervous system. Current treatments for neuropathic pain are often inadequate and can have significant side effects. This compound has shown promise in preclinical studies as a potential treatment for neuropathic pain.
Propiedades
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]-2-ethyl-4-methylpyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-4-16-18-11-15(12(3)20-16)17(21)19-10-13-6-8-14(9-7-13)22-5-2/h6-9,11H,4-5,10H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHUWSNZZJLUALV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C(=N1)C)C(=O)NCC2=CC=C(C=C2)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.